molecular formula C19H19ClFNO B4399619 {[5-(2-fluorophenyl)-2-furyl]methyl}(4-methylbenzyl)amine hydrochloride

{[5-(2-fluorophenyl)-2-furyl]methyl}(4-methylbenzyl)amine hydrochloride

Cat. No. B4399619
M. Wt: 331.8 g/mol
InChI Key: ROTGZXJTTCHPFK-UHFFFAOYSA-N
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Description

The compound {[5-(2-fluorophenyl)-2-furyl]methyl}(4-methylbenzyl)amine hydrochloride, also known as FMBA, is a synthetic molecule that has gained attention in the scientific community due to its potential applications in the field of pharmacology. FMBA is a white crystalline powder that is soluble in water and organic solvents.

Mechanism of Action

{[5-(2-fluorophenyl)-2-furyl]methyl}(4-methylbenzyl)amine hydrochloride acts as an agonist for certain GPCRs, meaning it binds to the receptor and activates a signaling pathway. The specific mechanism of action of this compound depends on the receptor it binds to, but it generally involves the activation of intracellular signaling cascades that regulate various physiological processes. The binding affinity and selectivity of this compound for different GPCRs can be modulated through structural modifications, making it a versatile tool for studying GPCR signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the receptor it binds to. For example, this compound has been reported to activate the GPR40 receptor, which is involved in glucose homeostasis and insulin secretion. This compound has also been shown to activate the GPR120 receptor, which is involved in lipid metabolism and inflammation. These effects suggest that this compound may have potential applications in the treatment of metabolic and inflammatory diseases.

Advantages and Limitations for Lab Experiments

{[5-(2-fluorophenyl)-2-furyl]methyl}(4-methylbenzyl)amine hydrochloride has several advantages for lab experiments, including its high affinity and selectivity for certain GPCRs, its ability to modulate receptor activity through structural modifications, and its solubility in water and organic solvents. However, this compound also has some limitations, such as its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of {[5-(2-fluorophenyl)-2-furyl]methyl}(4-methylbenzyl)amine hydrochloride, including:
1. Optimization of the synthesis method to improve yield and purity.
2. Investigation of the potential therapeutic applications of this compound for metabolic and inflammatory diseases.
3. Development of this compound derivatives with improved pharmacological properties.
4. Study of the mechanism of action of this compound on different GPCRs to better understand its signaling pathways.
5. Investigation of the potential toxicity of this compound and its derivatives to ensure their safety for human use.
In conclusion, this compound is a synthetic molecule that has gained attention in the scientific community due to its potential applications in the field of pharmacology. This compound has high affinity and selectivity for certain GPCRs, making it a promising candidate for drug development. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

{[5-(2-fluorophenyl)-2-furyl]methyl}(4-methylbenzyl)amine hydrochloride has been studied for its potential applications in the field of pharmacology, particularly as a ligand for G protein-coupled receptors (GPCRs). GPCRs are a class of membrane proteins that are involved in signal transduction pathways and are targets for many drugs. This compound has been shown to have high affinity and selectivity for certain GPCRs, making it a promising candidate for drug development.

properties

IUPAC Name

N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-(4-methylphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO.ClH/c1-14-6-8-15(9-7-14)12-21-13-16-10-11-19(22-16)17-4-2-3-5-18(17)20;/h2-11,21H,12-13H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROTGZXJTTCHPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNCC2=CC=C(O2)C3=CC=CC=C3F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19ClFNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{[5-(2-fluorophenyl)-2-furyl]methyl}(4-methylbenzyl)amine hydrochloride
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{[5-(2-fluorophenyl)-2-furyl]methyl}(4-methylbenzyl)amine hydrochloride
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{[5-(2-fluorophenyl)-2-furyl]methyl}(4-methylbenzyl)amine hydrochloride
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